molecular formula C15H17FO4 B8686033 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID CAS No. 56327-03-8

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID

Cat. No.: B8686033
CAS No.: 56327-03-8
M. Wt: 280.29 g/mol
InChI Key: KCPDEASEGSDFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[45]DECANE-8-CARBOXYLIC ACID is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

CAS No.

56327-03-8

Molecular Formula

C15H17FO4

Molecular Weight

280.29 g/mol

IUPAC Name

8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C15H17FO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18)

InChI Key

KCPDEASEGSDFNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)F)C(=O)O)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID typically involves the reaction of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a fluorinated aromatic compound under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The presence of the 4-fluorophenyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID stands out due to the presence of the 4-fluorophenyl group, which can enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.